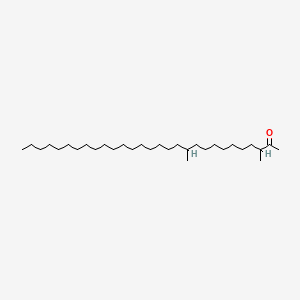

3,11-Dimethylnonacosan-2-one

描述

属性

CAS 编号 |

53623-10-2 |

|---|---|

分子式 |

C31H62O |

分子量 |

450.8 g/mol |

IUPAC 名称 |

3,11-dimethylnonacosan-2-one |

InChI |

InChI=1S/C31H62O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23-26-29(2)27-24-21-19-22-25-28-30(3)31(4)32/h29-30H,5-28H2,1-4H3 |

InChI 键 |

GQJLFAGGBJJGDA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCC(C)CCCCCCCC(C)C(=O)C |

规范 SMILES |

CCCCCCCCCCCCCCCCCCC(C)CCCCCCCC(C)C(=O)C |

同义词 |

3,11,-dimethylnonacosan-2-one 3,11-dimethylnonacosanone |

产品来源 |

United States |

Natural Occurrence and Biological Distribution of 3,11 Dimethylnonacosan 2 One

Discovery and Identification in Insect Systems, with emphasis on Blattella germanica

The primary significance of 3,11-Dimethylnonacosan-2-one in the natural world is its role as a major component of the contact sex pheromone of the female German cockroach, Blattella germanica. nih.gov Its identification dates back to 1974, when a research group led by Nishida isolated it from the cuticular waxes of female cockroaches. lookchem.com This compound is responsible for eliciting a distinctive courtship behavior in males, known as "wing-raising," upon physical contact with a sexually mature female. lookchem.com

The pheromone is part of a complex, multi-component blend that mediates close-range sexual communication. this compound is the most abundant component in this blend. researchgate.net Other identified components are biosynthetically related, including 3,11-dimethylheptacosan-2-one (a C27 analog) and further oxidized derivatives such as 29-hydroxy-3,11-dimethylnonacosan-2-one (B1219815) and 29-oxo-3,11-dimethylnonacosan-2-one. researchgate.netncsu.edu Each of these components, including this compound, can independently trigger the full courtship response in males. cambridge.org

The biosynthesis of this compound is a specific and regulated process. It is derived from a major cuticular hydrocarbon, 3,11-dimethylnonacosane (B14454559), through a two-step process involving hydroxylation to 3,11-dimethylnonacosan-2-ol, followed by oxidation to the final ketone. researchgate.netpherobase.com The initial hydroxylation of the hydrocarbon is the age- and sex-specific step, occurring efficiently only in sexually mature females and is regulated by juvenile hormone. researchgate.netpherobase.com In contrast, the subsequent oxidation of the alcohol to the ketone can be performed by both males and females. researchgate.net

A particularly interesting aspect of this pheromone is the biological activity of its different stereoisomers. The naturally occurring form has been identified as the (3S,11S)-isomer. nih.gov However, behavioral assays have shown that at physiologically relevant doses, this natural isomer is surprisingly less effective at eliciting courtship responses compared to the other three synthetic stereoisomers. cambridge.orgjst.go.jp This finding is highly unusual in the study of insect pheromones, where the natural stereoisomer is typically the most active. nih.govjst.go.jp At higher, non-physiological doses, all four stereoisomers are capable of eliciting a 100% response from males. jst.go.jp

Table 1: Behavioral Response of B. germanica Males to Stereoisomers of this compound

| Stereoisomer | Natural Occurrence | Relative Bioactivity at Physiologically Relevant Doses |

|---|---|---|

| (3S,11S) | Yes | Less active than other stereoisomers |

| (3R,11S) | No | More active than the natural isomer |

| (3S,11R) | No | More active than the natural isomer |

| (3R,11R) | No | More active than the natural isomer |

This table summarizes findings that the naturally occurring (3S,11S)-isomer is less potent than its synthetic counterparts at low, natural concentrations, a rare phenomenon in insect chemical ecology. cambridge.orgjst.go.jp

Presence and Putative Roles in Plant Chemical Ecology

While the role of this compound is well-documented in insect systems, its occurrence and function in the plant kingdom are not clearly established in scientific literature. Some general sources suggest that the compound may be present in various plant species and could potentially play a role in their chemical ecology. lookchem.com However, detailed studies identifying the specific plant species that produce this compound or elucidating its ecological function, such as in defense or as a semiochemical, are not widely available. General discussions on plant natural products note that plants produce a vast array of secondary metabolites, some of which have potential applications in agriculture, but a specific connection to this compound is not made. Therefore, its role within plant chemical ecology remains a subject for future research.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,11-dimethylheptacosan-2-one |

| 29-hydroxy-3,11-dimethylnonacosan-2-one |

| 29-oxo-3,11-dimethylnonacosan-2-one |

| 3,11-dimethylnonacosane |

| 3,11-dimethylnonacosan-2-ol |

Biosynthetic Pathways and Regulatory Mechanisms of 3,11 Dimethylnonacosan 2 One

Precursor Compounds and Enzymatic Transformations

The biosynthesis of 3,11-Dimethylnonacosan-2-one is a multi-step process that begins with the formation of its hydrocarbon analogue, 3,11-dimethylnonacosane (B14454559). nih.govscienceopen.com The carbon skeleton of this precursor is assembled from smaller units, with studies indicating that methylmalonyl-CoA, derived from precursors like propionate, succinate, isoleucine, and valine, is incorporated early in the chain elongation process instead of the usual malonyl-CoA at specific positions to create the methyl branches. ncsu.eduncsu.edu The remainder of the carbon chain is built up by the addition of acetate (B1210297) units. ncsu.edu

The conversion of the hydrocarbon precursor, 3,11-dimethylnonacosane, to the final pheromone component involves a two-step enzymatic transformation:

Hydroxylation: The first and rate-limiting step is the hydroxylation of 3,11-dimethylnonacosane at the 2-position to form an alcohol intermediate, 3,11-dimethylnonacosan-2-ol. nih.govscienceopen.compnas.org This reaction is catalyzed by a putative cytochrome P450 monooxygenase, identified as CYP4PC1. ncsu.edu This hydroxylation is a crucial regulatory point, being both female-specific and age-dependent. nih.govscienceopen.comamanote.com

Oxidation: The alcohol intermediate is then rapidly oxidized to the corresponding methyl ketone, this compound. nih.govscienceopen.compnas.org Unlike the preceding hydroxylation, this oxidation step is not sex-specific, as both males and females can efficiently perform this conversion. nih.govscienceopen.comncsu.edu

This entire pathway ensures that the production of the active pheromone is restricted to sexually mature females. nih.govamanote.com The final pheromone is then transported, likely via lipophorin in the hemolymph, and accumulates on the epicuticular surface where it can be detected by males upon contact. nih.govncsu.edu

Table 1: Key Steps in the Biosynthesis of this compound

| Step | Precursor(s) | Enzyme/Enzyme Class | Product | Key Characteristics |

|---|---|---|---|---|

| Chain Elongation | Propionate, Acetate (via methylmalonyl-CoA and malonyl-CoA) | Fatty Acid Synthetase (FAS) | 3,11-dimethylnonacosane | Incorporation of methyl branches early in synthesis. ncsu.eduncsu.edu |

| Hydroxylation | 3,11-dimethylnonacosane | Cytochrome P450 (CYP4PC1) | 3,11-dimethylnonacosan-2-ol | Female-specific, age-dependent, and the rate-limiting step. nih.govncsu.eduamanote.com |

| Oxidation | 3,11-dimethylnonacosan-2-ol | Alcohol Dehydrogenase (presumed) | This compound | Not sex-specific; occurs in both males and females. nih.govscienceopen.com |

Endocrine Regulation of Biosynthesis (e.g., Juvenile Hormone Influence)

The biosynthesis of this compound is under strict endocrine control, with juvenile hormone (JH) playing a pivotal regulatory role. ncsu.eduncsu.edu Juvenile hormone, a crucial insect gonadotropic hormone, directly influences the rate-limiting hydroxylation step. nih.govncsu.edu The activity of the corpora allata, the glands that synthesize JH, is closely correlated with the cycles of pheromone production. ncsu.eduncsu.edu

Research has demonstrated that:

High levels of JH are associated with increased pheromone synthesis, which coincides with periods of oocyte maturation (vitellogenesis). ncsu.educuni.cz

The removal of the corpora allata (allatectomy) significantly reduces the production of the pheromone. ncsu.educuni.cz

Conversely, the application of a juvenile hormone analog, such as hydroprene, can induce or accelerate pheromone production, even in allatectomized, starved, or head-ligated females where endogenous JH levels are low. ncsu.edunih.govscienceopen.com

This hormonal regulation ensures that pheromone production is synchronized with the female's reproductive readiness, signaling her sexual maturity to potential mates. ncsu.edu The regulation appears to be twofold: a long-term, feeding-induced accumulation of the hydrocarbon precursors, and a short-term, JH-mediated conversion of these hydrocarbons into the active pheromone. ncsu.edu

Chemical Synthesis and Stereochemical Investigations of 3,11 Dimethylnonacosan 2 One

Historical Perspectives on Synthetic Routes

The initial identification of 3,11-Dimethylnonacosan-2-one as a key pheromonal component in 1974 spurred immediate interest in its chemical synthesis. nih.govmdpi.com Early synthetic efforts were primarily aimed at confirming the proposed structure and providing material for biological testing. The first synthesis of a diastereomeric mixture of the compound was reported by Nishida and his team. mdpi.com Following this pioneering work, several other research groups developed various synthetic routes, many of which were linear in their approach. mdpi.com These early syntheses, while successful in producing the target molecule, often involved the use of expensive reagents and required meticulous handling. mdpi.com

A notable early contribution was the stereocontrolled synthesis of all four possible stereoisomers of this compound by Mori and his colleagues in 1978. nih.govncsu.edu This was a landmark achievement as it enabled the determination of the absolute configuration of the natural pheromone. nih.gov

Contemporary Synthetic Methodologies

More recent synthetic strategies have focused on improving efficiency, cost-effectiveness, and scalability, moving away from the often lengthy and expensive linear approaches of the past.

Strategies Employing C-Alkylation and Ethyl Acetoacetate (B1235776) Synthesis

A significant advancement in the synthesis of this compound involves the strategic use of C-alkylation and ethyl acetoacetate synthesis. mdpi.comresearchgate.netnih.gov This convergent approach allows for the construction of the carbon skeleton from smaller, more readily available fragments.

The general retrosynthetic analysis of this strategy is outlined below:

| Target Molecule | Key Disconnections | Synthetic Precursors |

| This compound | C3-C4 bond, C11-C12 bond | Alkyl anion (from 1-octadecanol), Electrophilic unit (from 1,8-octanediol), Acetate (B1210297) anion (from ethyl 2-methylacetoacetate) |

A simplified retrosynthetic analysis for this compound.

This methodology involves the C-alkylation of an appropriate alkyl anion with a key electrophilic unit to form the C11-C12 bond. mdpi.com Subsequently, a C-alkylation–decarboxylation reaction of a fragment derived from ethyl 2-methylacetoacetate (B1246266) establishes the C3–C4 bond, completing the carbon backbone of the target molecule. mdpi.com

Stereoselective Synthesis of this compound Stereoisomers

The presence of two stereocenters at the C3 and C11 positions means that this compound can exist as four distinct stereoisomers: (3R,11R), (3S,11S), (3R,11S), and (3S,11R). The stereoselective synthesis of each of these isomers has been a critical area of research to understand the structure-activity relationship of the pheromone.

Pioneering work by Mori and his research group led to the first stereocontrolled synthesis of all four stereoisomers. ncsu.edufao.org This was achieved by utilizing (R)-(+)-citronellic acid as a chiral starting material. researchgate.net Later, a new synthesis of the four stereoisomers was developed, starting from enantiomerically pure ethyl (R)-3-hydroxybutanoate and (R)-citronellol, which allowed for the preparation of highly pure stereoisomers. nih.govjst.go.jp A key step in this later synthesis was the separation of diastereomers through intramolecular hemiacetalization. nih.govjst.go.jp

The availability of all four synthetic stereoisomers has been instrumental in detailed behavioral assays to determine their relative biological activity. ncsu.edu

Elucidation of Absolute Configuration

The determination of the absolute configuration of the naturally occurring pheromone was a crucial step in understanding its biological function. The synthesis of all four possible stereoisomers by Mori's group was the key to this elucidation. nih.govjst.go.jp

By comparing the properties of the synthetic stereoisomers with the natural pheromone, the absolute configuration of the major component of the German cockroach sex pheromone was unequivocally assigned as (3S,11S) . nih.govresearchgate.netjst.go.jp This was confirmed through methods such as mixed melting point determination, where no depression was observed when the synthetic (3S,11S)-isomer was mixed with the natural pheromone. ncsu.edu

Interestingly, while the (3S,11S)-isomer is the natural configuration, behavioral studies have shown that all four stereoisomers exhibit biological activity. mdpi.comnih.gov In fact, at very low, physiologically relevant doses, the natural (3S,11S)-isomer has been found to be less active than the other three stereoisomers, a rare phenomenon in pheromone chemistry. nih.govpurdue.edu

Biological Function and Mechanistic Insights of 3,11 Dimethylnonacosan 2 One

Role as a Contact Sex Pheromone in Insect Species

3,11-Dimethylnonacosan-2-one is a major component of the contact sex pheromone produced by females of the German cockroach, Blattella germanica. nih.govncsu.eduncsu.edu This compound is found in the cuticular waxes of the female and elicits a characteristic courtship behavior in males upon contact. mdpi.com When a sexually mature male's antennae touch a female, the pheromone triggers a distinct wing-raising display, which is a crucial step in the mating sequence. nih.govmdpi.com This behavior exposes the male's tergal glands, which secrete a substance that the female then feeds on, positioning her for copulation. nih.govncsu.edu The detection of this pheromone on the female's antennae alone is sufficient to induce this courtship response in males. researchgate.netresearchgate.net

The biosynthesis of this compound involves the hydroxylation and subsequent oxidation of the precursor hydrocarbon, 3,11-dimethylnonacosane (B14454559), at the 2-position. ncsu.eduscienceopen.com This conversion is a female-specific process regulated by juvenile hormone. scienceopen.com

Insect sex pheromones are often complex blends of multiple compounds rather than a single chemical. ncsu.edu The contact sex pheromone of the female German cockroach is a prime example of this multicomponent system. nih.govncsu.edu this compound is the most abundant component, but it works in concert with other structurally related compounds to ensure effective chemical signaling. nih.govresearchgate.net

Other identified components of the B. germanica pheromone blend include:

3,11-Dimethylheptacosan-2-one : A less abundant, but behaviorally active, C27 homolog of the primary pheromone. ncsu.eduncsu.edu

29-Hydroxy-3,11-dimethylnonacosan-2-one (B1219815) : A metabolite of the main C29 ketone. nih.govresearchgate.net

29-Oxo-3,11-dimethylnonacosan-2-one : Another metabolite of the C29 ketone. nih.govresearchgate.net

27-Hydroxy-3,11-dimethylheptacosan-2-one : A predicted and subsequently confirmed component derived from the C27 ketone. nih.govncsu.edu

27-Oxo-3,11-dimethylheptacosan-2-one : Also predicted and confirmed, this compound is another oxidation product of the C27 ketone. nih.govncsu.edu

This blend of at least six biosynthetically related compounds creates a specific chemical signature that mediates close-range sexual behavior and is essential for successful mating. nih.govncsu.edu The presence of multiple components likely enhances the specificity and reliability of the mating signal.

Behavioral assays are crucial for determining the effectiveness of pheromone components. Studies on B. germanica have shown that synthetic this compound can elicit the full range of male courtship behaviors, including the characteristic wing-raising. ncsu.edumdpi.com

Dose-response studies have revealed interesting aspects of the pheromone's activity. While high doses of all four stereoisomers of this compound can elicit a 100% response from males, the activity at physiologically relevant doses—those similar to the amounts found on a female's antenna—shows a surprising trend. ncsu.edu The naturally occurring (3S,11S)-isomer was found to be the least effective of the four stereoisomers in eliciting courtship responses at these lower, more natural concentrations. ncsu.eduresearchgate.net

Table 1: Behavioral Response of B. germanica Males to Pheromone Components

| Compound | Dosage | Male Response (Courtship Behavior) | Source |

|---|---|---|---|

| (3S,11S)-3,11-Dimethylnonacosan-2-one (Natural Isomer) | Physiologically relevant doses | Least effective of the four stereoisomers | ncsu.eduresearchgate.net |

| All four stereoisomers of this compound | High doses | 100% of males exhibited courtship responses | ncsu.edu |

| (3S,11S)-3,11-Dimethylheptacosan-2-one | 1 ng | Little response | ncsu.edu |

| (3S,11S)-3,11-Dimethylheptacosan-2-one | ≥10 ng | 100% of males exhibited courtship responses | ncsu.edu |

Multicomponent Nature of Pheromone Blends

Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, often plays a critical role in the biological activity of pheromones. nih.govnih.gov The specificity of pheromone receptors frequently means that only one specific stereoisomer is active, while others may be inactive or even inhibitory.

The case of this compound in B. germanica is exceptional in the study of pheromones. jst.go.jp The natural configuration of the major pheromone component is (3S,11S). jst.go.jpresearchgate.net However, behavioral assays have demonstrated that all four possible stereoisomers—(3S,11S), (3R,11R), (3S,11R), and (3R,11S)—are capable of eliciting courtship behavior in males. ncsu.edujst.go.jp

Early studies suggested that all four stereoisomers were approximately equally active. mdpi.comjst.go.jpjst.go.jp However, more detailed investigations using highly pure synthetic stereoisomers revealed a more nuanced and surprising relationship. ncsu.edujst.go.jp At high doses, all four stereoisomers were indeed equally effective, each inducing courtship in 100% of tested males. ncsu.eduresearchgate.net But at lower, physiologically relevant concentrations, the natural (3S,11S)-isomer was found to be the least bioactive of the four. ncsu.eduresearchgate.netdoi.orgbiologists.com This is a rare and counterintuitive finding in chemical ecology, as the naturally produced stereoisomer is typically the most active. ncsu.eduescholarship.orgpurdue.edu

Table 2: Comparative Bioactivity of this compound Stereoisomers

| Stereoisomer | Relative Bioactivity at Physiologically Relevant Doses | Source |

|---|---|---|

| (3S,11S) - Natural | Least active | ncsu.eduresearchgate.netbiologists.com |

| (3R,11R) | More active than the natural isomer | ncsu.edu |

| (3S,11R) | More active than the natural isomer | ncsu.edu |

| (3R,11S) | More active than the natural isomer | ncsu.edu |

The unusual finding that non-natural stereoisomers of this compound are more active than the natural form has significant implications for understanding pheromone-receptor interactions in B. germanica. ncsu.edujst.go.jp It suggests that the male's pheromone receptors are not highly selective for the specific (3S,11S) configuration. ncsu.eduunl.edu This apparent promiscuity of the receptor system allows it to recognize and be activated by all four stereoisomers. ncsu.edu

Comparative Bioactivity of Synthetic Stereoisomers

Molecular Interactions within Olfactory Systems

The detection of chemical cues like pheromones begins with their interaction with specialized proteins in the insect's olfactory system. frontiersin.orgnih.gov In insects, odorant receptors (ORs) and ionotropic receptors (IRs) are the two main families of receptor proteins located on the membranes of olfactory sensory neurons. nih.govijbs.com These receptors form ligand-gated ion channels that are activated upon binding with specific odorants. nih.gov

For the non-volatile contact pheromones of the German cockroach, the initial interaction is thought to involve carrier proteins that transport these lipid-based molecules to the receptors on the male's antennae. acs.org However, studies on two putative pheromone-binding proteins (OBPs) in B. germanica showed they did not have an affinity for the hydrocarbon precursors of the pheromone, suggesting that other types of carrier proteins, such as those from the Niemann-Pick C2 family, might be responsible for transporting these non-volatile compounds. acs.org

The binding of the pheromone molecule to its specific receptor initiates a signal transduction cascade, leading to the depolarization of the neuron and the firing of an action potential. nih.gov The combinatorial code of signals from various neurons, each responding to different components of the pheromone blend, is then processed in the insect's brain to produce a specific behavioral output, such as the wing-raising courtship display. frontiersin.org The unusual stereochemical tolerance of the B. germanica system suggests that the binding pocket of the responsible receptor(s) is flexible enough to accommodate the different shapes of the four stereoisomers of this compound. ncsu.edujst.go.jp

Binding with Pheromone-Binding Proteins (PBPs)

In insects, the initial step in olfactory perception involves the transport of hydrophobic odorants and pheromones across the aqueous sensillum lymph to the olfactory receptors (ORs) located on the dendritic membrane of olfactory receptor neurons. uni-regensburg.de This transport is typically facilitated by odorant-binding proteins (OBPs), with a specific subgroup known as pheromone-binding proteins (PBPs) specialized for pheromone transport. acs.orgresearchgate.net These proteins are thought to solubilize the hydrophobic ligands and protect them from enzymatic degradation within the sensillum. uni-regensburg.de

However, the mechanism for large, non-volatile contact pheromones like this compound appears to diverge from this classical model. Research on two putative PBPs from Blattella germanica, identified as BgerOBP26 and BgerOBP40, has provided unexpected insights. acs.org Competitive binding assays were conducted to determine the affinity of these proteins for various compounds, including the major contact sex pheromone components. acs.org

| Protein | Ligand | Observed Binding Affinity | Reference |

|---|---|---|---|

| BgerOBP26 | This compound | Weak / Low | acs.org |

| BgerOBP40 | This compound | Not Reported / No significant affinity | acs.org |

| BgerOBP26 | 3,11-Dimethylheptacosan-2-one | No affinity detected | acs.org |

| BgerOBP40 | 3,11-Dimethylheptacosan-2-one | No affinity detected | acs.org |

Receptor-Level Specificity and Promiscuity

The specificity of a pheromone response is ultimately determined at the level of the olfactory receptors (ORs), which are transmembrane proteins that bind to specific ligands and initiate a neural signal. uni-regensburg.desfu.ca The interaction between a pheromone and its receptor can be highly specific, where only one compound or stereoisomer elicits a response, or it can be more promiscuous, where several related compounds can activate the same receptor.

In the case of this compound, research into its stereoisomers has revealed a fascinating and unusual aspect of receptor-level interaction in B. germanica. The naturally occurring and most abundant form of the pheromone is the (3S,11S)-stereoisomer. researchgate.netresearchgate.net Behavioral assays using synthetically produced stereoisomers of this compound have shown that at high, non-physiological doses, all four possible stereoisomers—(3S,11S), (3R,11R), (3S,11R), and (3R,11S)—are capable of eliciting the full courtship response in 100% of tested males. acs.org This indicates that the olfactory receptors are not absolutely specific and can be activated by multiple stereoisomers when they are present in high concentrations, demonstrating receptor promiscuity.

More strikingly, when tested at lower, physiologically relevant doses comparable to those found on the female cuticle, the natural (3S,11S)-isomer was found to be the least effective of the four stereoisomers at inducing the male's courtship behavior. uni-regensburg.deacs.org This is a highly unusual finding in chemical ecology, as natural pheromone components are typically the most active. uni-regensburg.de This suggests that while the male's olfactory system is tuned to recognize the pheromone blend, the individual receptors exhibit a degree of promiscuity, responding more strongly to some non-natural stereoisomers at physiological concentrations. This complex response may play a role in how the entire multi-component pheromone blend is perceived and processed to ensure species-specific mate recognition. nih.gov

| Stereoisomer | Concentration Level | Behavioral Efficacy | Reference |

|---|---|---|---|

| (3S,11S) - Natural | High Dose | High (100% response) | acs.org |

| (3R,11R) | High Dose | High (100% response) | acs.org |

| (3S,11R) | High Dose | High (100% response) | acs.org |

| (3R,11S) | High Dose | High (100% response) | acs.org |

| (3S,11S) - Natural | Physiological Dose | Least effective of the four isomers | uni-regensburg.deacs.org |

| Other non-natural isomers | Physiological Dose | More effective than the natural isomer | uni-regensburg.deacs.org |

Research on Structural Analogs and Derivatives of 3,11 Dimethylnonacosan 2 One

Identification and Synthesis of Biologically Related Compounds

The contact sex pheromone of the female German cockroach is not a single compound but a blend of several biosynthetically related long-chain methyl ketones, alcohols, and aldehydes. researchgate.net The most abundant of these is 3,11-dimethylnonacosan-2-one. nih.gov Research has led to the identification and synthesis of other naturally occurring, structurally related compounds that are also part of the pheromone complex.

These compounds are believed to be derived from the same biosynthetic pathway as this compound, which involves the oxidation of the hydrocarbon analog 3,11-dimethylnonacosane (B14454559). nih.gov This has guided researchers in identifying other potential pheromone components. For instance, it was hypothesized and later confirmed that 3,11-dimethylheptacosan-2-one, another major component, is similarly oxidized to produce 27-hydroxy-3,11-dimethylheptacosan-2-one and 27-oxo-3,11-dimethylheptacosan-2-one. nih.gov

Key biologically related compounds that have been identified and synthesized include:

3,11-dimethylheptacosan-2-one : A C27 homolog of the primary pheromone. researchgate.net

29-hydroxy-3,11-dimethylnonacosan-2-one (B1219815) : An alcohol derivative. researchgate.netncsu.edu

29-oxo-3,11-dimethylnonacosan-2-one : An aldehyde derivative. researchgate.netncsu.edu

27-hydroxy-3,11-dimethylheptacosan-2-one : A hydroxylated C27 analog. nih.govncsu.edu

27-oxo-3,11-dimethylheptacosan-2-one : An oxidized C27 analog. nih.govncsu.edu

The synthesis of these compounds, particularly their specific stereoisomers, has been crucial for confirming their identity and for conducting detailed biological assays. ncsu.edunih.gov For example, the synthesis of the (3S,11S)-isomers of 27-hydroxy- and 27-oxo-3,11-dimethylheptacosan-2-one was essential in confirming their presence on the female cockroach's epicuticle. nih.govncsu.edu The synthesis of all four possible stereoisomers of this compound and its 29-hydroxy derivative has been achieved using starting materials like (R)-(+)-citronellic acid. researchgate.net

Table 1: Identified Biologically Related Compounds to this compound

| Compound Name | Relationship to Primary Pheromone | Reference |

| 3,11-dimethylheptacosan-2-one | C27 Homolog | researchgate.net |

| 29-hydroxy-3,11-dimethylnonacosan-2-one | Alcohol Derivative | researchgate.netncsu.edu |

| 29-oxo-3,11-dimethylnonacosan-2-one | Aldehyde Derivative | researchgate.netncsu.edu |

| 27-hydroxy-3,11-dimethylheptacosan-2-one | Hydroxylated C27 Analog | nih.govncsu.edu |

| 27-oxo-3,11-dimethylheptacosan-2-one | Oxidized C27 Analog | nih.govncsu.edu |

Structure-Activity Relationship (SAR) Studies of Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how molecular structure correlates with biological function. For this compound and its analogs, these studies have revealed surprising and complex interactions.

A key finding is that while the natural pheromone is the (3S,11S)-isomer, all four possible stereoisomers of this compound exhibit nearly equal pheromonal activity in classical behavioral bioassays. nih.govjst.go.jp This is unusual, as insect pheromone recognition is typically highly stereospecific. jst.go.jp However, more sensitive electroantennogram (EAG) studies later showed that at the very low concentrations found in nature, the natural (3S,11S)-isomer is actually less active than the other three stereoisomers. jst.go.jpjst.go.jp

Both 3-monomethyl and 11-monomethyl analogs are biologically active, but they require much higher doses to elicit a behavioral response compared to the 3,11-dimethyl structure. ncsu.edu

The C27 homolog, 3,11-dimethylheptacosan-2-one, is also biologically active but is about tenfold less active than its C29 counterpart. ncsu.edu

Interestingly, the alcohol derivative, 29-hydroxy-3,11-dimethylnonacosan-2-one, has been shown to be approximately ten times more effective at eliciting behavioral responses than the more abundant this compound. ncsu.edu

These findings indicate that while the core structure is important, modifications at various positions can significantly modulate the biological activity, sometimes enhancing it.

Table 2: Summary of Structure-Activity Relationship Findings

| Analog/Modification | Observed Biological Activity | Reference |

| All four stereoisomers of this compound | Approximately equal activity in behavioral assays. | nih.govjst.go.jp |

| (3S,11S)-isomer (natural) | Less active than other stereoisomers at very low concentrations in EAG studies. | jst.go.jpjst.go.jp |

| 3-monomethyl and 11-monomethyl analogs | Biologically active, but at much higher doses. | ncsu.edu |

| 3,11-dimethylheptacosan-2-one (C27 homolog) | Approximately tenfold less active than the C29 homolog. | ncsu.edu |

| 29-hydroxy-3,11-dimethylnonacosan-2-one | About tenfold more effective than this compound. | ncsu.edu |

Novel Synthetic Analogs for Biological Probing

The synthesis of novel analogs of this compound serves to further probe the structural requirements for biological activity and to develop new, potentially more stable or potent, compounds for pest management. sioc-journal.cn Research has extended beyond simple homologs and derivatives to include compounds with different functional groups or skeletal structures.

For instance, analogs of blattellaquinone, a volatile sex pheromone of the German cockroach, have been designed and synthesized by modifying its quinone ring, aliphatic terminal, and ester group to find more stable and active structures. sioc-journal.cn While distinct from the contact pheromone, this research highlights the broader strategy of analog synthesis in cockroach chemical ecology.

In the context of contact pheromones, synthetic strategies have been developed that allow for the large-scale preparation of this compound and provide scaffolds for further modification. researchgate.net These synthetic routes, often employing C-alkylation and ethyl acetoacetate (B1235776) synthesis, are designed to be cost-effective and facilitate the creation of a library of analogs for biological testing. researchgate.net

While the primary focus has been on analogs closely related to the natural pheromone components, the synthesis of other types of analogs, such as those with altered chain lengths or different functional groups, is an ongoing area of research aimed at mapping the full extent of the structure-activity landscape. researchgate.net The synthesis of all stereoisomers of this compound in a pure state was a significant achievement, allowing for precise biological evaluation and a deeper understanding of the SAR. jst.go.jpjst.go.jp

Advanced Analytical Methodologies in 3,11 Dimethylnonacosan 2 One Research

Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, Radio-GLC, Radio-TLC)

Chromatographic methods are fundamental to the isolation and analysis of 3,11-dimethylnonacosan-2-one from complex biological extracts. nih.govjournalagent.com These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. slideshare.net

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful tandem technique is a cornerstone in pheromone research. etamu.edu Gas chromatography separates volatile and semi-volatile compounds, like this compound, based on their boiling points and interactions with the stationary phase within a capillary column. nih.gov The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that aids in identification. etamu.edu

In the analysis of German cockroach cuticular extracts, GC-MS is used to identify and quantify this compound and its related compounds. ncsu.edu For instance, the identity of naturally occurring this compound is confirmed by comparing its GC retention time and mass spectrum with that of a synthesized authentic standard. ncsu.edu Derivatization techniques, such as converting hydroxylic components to silyl (B83357) ethers or reacting aldehydes with 1,1-dimethylhydrazine, are often employed to improve chromatographic separation and mass spectral analysis of related pheromone components. ncsu.edu

Table 1: GC-MS Analysis of Pheromone Components in B. germanica

| Compound | Retention Time (min) | Method |

|---|---|---|

| 29-hydroxy-(3S,11S)-dimethylnonacosan-2-one (as silyl ether) | 29.04 | GC-MS |

| 27-hydroxy-3,11-dimethylheptacosan-2-one (as silyl ether) | 25.14 | GC-MS |

| 29-oxo-3,11-dimethylnonacosan-2-one (as hydrazone derivative) | 32.87 | GC-MS |

| 27-oxo-3,11-dimethylheptacosan-2-one (as hydrazone derivative) | 27.74 | GC-MS |

Data sourced from studies on the chemical analysis of German cockroach cuticular extracts. ncsu.edu

Radio-Gas-Liquid Chromatography (Radio-GLC) and Radio-Thin-Layer Chromatography (Radio-TLC): These techniques are invaluable for studying the biosynthesis of this compound. researchgate.net They involve the use of radiolabeled precursors, such as tritiated or carbon-14 (B1195169) labeled compounds, which are traced as they are metabolized by the insect.

Radio-GLC and Radio-TLC have been instrumental in demonstrating that this compound is derived from the hydrocarbon 3,11-dimethylnonacosane (B14454559). ncsu.eduresearchgate.net In these experiments, radiolabeled 3,11-dimethylnonacosane is applied to the insect's cuticle, and its conversion to the corresponding alcohol (3,11-dimethylnonacosan-2-ol) and then the ketone (this compound) is monitored. ncsu.edu The radioactivity of the separated fractions is measured, confirming the metabolic pathway. pnas.org These studies have revealed a female-specific hydroxylation of the hydrocarbon, followed by a non-sex-specific oxidation to the final pheromone component. ncsu.edu

Spectroscopic Approaches for Structural Confirmation (e.g., NMR applications in research)

While chromatographic techniques are excellent for separation and tentative identification, spectroscopic methods provide definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. msu.edu It provides information about the chemical environment of specific atoms (typically ¹H and ¹³C) within a molecule. ox.ac.ukdocbrown.info For this compound, NMR is used to confirm the carbon skeleton and the position of the methyl groups and the carbonyl function. mdpi.com

Synthetic routes to produce this compound and its stereoisomers rely on NMR for characterization at each step. mdpi.comresearchgate.net Both ¹H-NMR and ¹³C-NMR spectra are recorded and compared to established data to verify the structure of the synthesized compounds. mdpi.com For example, specific chemical shifts and splitting patterns in the ¹H-NMR spectrum confirm the presence of the methyl ketone moiety and the methyl groups along the long hydrocarbon chain. mdpi.com

Table 2: Key ¹H-NMR and ¹³C-NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | 2.06 (s, 3H) | Protons of the CH₃ group adjacent to the carbonyl |

| ¹H | 0.84 (t, J=7.0 Hz, 3H) | Protons of the terminal CH₃ group |

| ¹³C | 208.9 | Carbonyl carbon (C=O) |

Data is based on synthetically prepared this compound. mdpi.comresearchgate.net

Bioassay-Guided Fractionation Techniques

This approach is crucial for identifying biologically active compounds from a complex mixture. ncsu.edunih.gov It combines chemical separation techniques with behavioral assays to isolate and identify the specific molecules that elicit a biological response.

The process begins with a crude extract from a biological source, such as the cuticular wax of female German cockroaches. ncsu.eduncsu.edu This extract is then separated into simpler fractions using chromatographic methods like flash chromatography or high-performance liquid chromatography (HPLC). ncsu.eduncsu.edu Each fraction is then tested for its ability to elicit the specific behavior of interest, in this case, the courtship behavior in male German cockroaches. ncsu.edunih.gov

Fractions that show biological activity are further purified and re-tested. ncsu.edu This iterative process of separation and bioassay continues until a pure, active compound is isolated. researchgate.net The structure of this isolated compound is then determined using spectroscopic methods like GC-MS and NMR. ncsu.edumdpi.com This methodology was instrumental in the original identification of this compound as a contact sex pheromone and continues to be used to identify other minor but behaviorally significant components of the pheromone blend. ncsu.eduresearchgate.net For example, bioassay-guided fractionation led to the discovery that fractions containing this compound, as well as its hydroxylated and oxidized derivatives, all elicited sexual responses from male cockroaches. ncsu.edu

Ecological and Evolutionary Perspectives of 3,11 Dimethylnonacosan 2 One

Significance in Interspecific Chemical Communication

The primary and most well-documented role of 3,11-Dimethylnonacosan-2-one is as a key component of the contact sex pheromone blend in the female German cockroach, Blattella germanica. ncsu.edunih.gov This chemical signal is crucial for intraspecific communication, specifically for triggering courtship behavior in males upon antennal contact. ncsu.educambridge.org While its function within the species is clearly established, its direct role in interspecific—or between species—communication is less understood and appears to be limited.

Research into the chemical ecology of B. germanica reveals a complex system of chemical cues, including aggregation pheromones and a volatile sex pheromone, blattellaquinone, for long-distance attraction. nih.govusda.gov The contact pheromone blend, of which this compound is the most abundant component, provides species-specific information at close range, which is critical for final mate recognition and acceptance. ncsu.edu This specificity is a form of reproductive isolation. For instance, while the closely related Asian cockroach, Blattella asahinai, can hybridize with B. germanica in laboratory settings, differences in chemical cues contribute to mate selection in their natural environments. usda.gov

Studies have investigated interspecific responses to other chemical signals in cockroaches. For example, the aggregation pheromone of B. germanica can elicit a response in other cockroach species, such as those from the Periplaneta genus, although the effect is weaker. jst.go.jp However, there is currently limited direct evidence showing that this compound itself is used as a kairomone by predators or parasitoids to locate B. germanica. Predators and parasitoids of cockroaches are known to use chemical cues, but these are often associated with the oothecae (egg cases) or general habitat odors rather than specific contact pheromones of the adult female. scialert.netcabweb.org Therefore, the main interspecific significance of this compound appears to be indirect, acting as a component of a species-specific signature that helps prevent hybridization with closely related species. oup.com

Evolutionary Trajectories of Pheromone Systems

The evolution of pheromone systems like the one involving this compound is a multifaceted process, reflecting changes in both the production of the chemical signal and its perception by the receiver. These systems are built upon pre-existing biochemical pathways. Cuticular hydrocarbons (CHCs), which primarily serve to prevent desiccation, are the evolutionary precursors to many contact pheromones. nih.govroyalsocietypublishing.org In insects, CHCs are synthesized from fatty acid precursors through the action of enzyme families such as fatty acid synthases (FAS), elongases (ELO), desaturases, and cytochrome P450s. biorxiv.orgresearchgate.net

The biosynthesis of this compound is a clear example of a communication signal evolving from a structural compound. It is derived from its hydrocarbon analog, 3,11-dimethylnonacosane (B14454559), a major CHC on the female cockroach's cuticle. researchgate.net This conversion involves hydroxylation and subsequent oxidation, steps catalyzed by specific enzymes that are themselves products of gene evolution. researchgate.net The evolution of the genes controlling these enzymes, particularly those creating the specific methyl-branching patterns and chain lengths of the hydrocarbon precursors, is fundamental to the evolution of the pheromone itself. biorxiv.orgnih.gov The vast expansion of chemosensory gene families, such as odorant binding proteins (OBPs) and chemoreceptors, in the B. germanica genome highlights the strong selective pressure on its chemical communication system. nih.govacs.org

The evolution of these signaling systems can lead to reproductive isolation and speciation. wikipedia.orgberkeley.edu As a species adapts to a new niche, its CHC profile may change due to new environmental pressures (e.g., temperature and humidity), and these changes can be co-opted for communication. royalsocietypublishing.org If a mutation leads to a new pheromone component, and a corresponding mutation arises in the receptor of the opposite sex that confers a preference for this new signal, it can create a private communication channel, reproductively isolating this group from the parent population. nih.gov The diversification of desaturase genes in Drosophila, for example, has been directly linked to differences in pheromone composition and mate recognition between closely related species. nih.gov While the specific genes for this compound synthesis are still being fully elucidated, this model provides a framework for understanding its evolutionary trajectory as part of a species-specific mating system. nih.gov

Ecological Implications of Pheromone Production and Reception

The production and reception of this compound have significant ecological consequences, primarily centered on reproductive success and population dynamics. As a key mediator of mating, this pheromone directly influences the ability of B. germanica to reproduce effectively, a trait that has contributed to its success as a widespread pest. cambridge.orgusda.gov The reliability of this chemical channel ensures that mating effort is not wasted on incorrect species, which is particularly important in environments where closely related species might co-occur. oup.com

However, producing chemical signals carries ecological costs. The synthesis of these complex, multi-component blends requires a significant metabolic investment. researchgate.net Furthermore, while specific evidence is lacking for this compound, a major risk of any chemical signal is exploitation by natural enemies. In other insect systems, predators and parasitoids have evolved to "eavesdrop" on their prey's pheromones to locate them more efficiently. scialert.net The reliance of B. germanica on a rich chemical communication system, including aggregation and sex pheromones, creates a conspicuous chemical trail that could potentially be exploited, although this remains an area for further research. mdpi.com

The social context of the German cockroach also shapes the ecological implications of its pheromones. B. germanica lives in aggregations, a behavior mediated by a separate class of aggregation pheromones. jst.go.jp Within these aggregations, the contact-dependent nature of this compound ensures that the final, critical step of mate recognition is precise and occurs only upon direct physical interaction, reducing ambiguity in a crowded social environment. ncsu.edu This precise, short-range signaling system, combined with long-range volatile cues, creates a highly efficient mate-finding strategy that has allowed B. germanica to thrive in the diverse and challenging ecological niches it inhabits alongside humans. cambridge.org

Future Research Directions and Unaddressed Questions Regarding 3,11 Dimethylnonacosan 2 One

Elucidation of Broader Biological Activities in Diverse Taxa

Research on 3,11-dimethylnonacosan-2-one has been predominantly focused on its role as a contact sex pheromone in Blattella germanica. researchgate.net A significant gap in knowledge exists regarding its potential biological activities in other insect species or even across different animal taxa. Structure-activity studies in B. germanica have shown that its pheromone receptors can respond to molecules with carbon chains that are slightly shorter or longer than the primary C29 structure, indicating a degree of flexibility in receptor binding. ncsu.edu This suggests that related compounds, and perhaps this compound itself, could have un-discovered roles in other organisms.

Future investigations should aim to screen for the presence and function of this compound in a broader range of insects, particularly in other cockroach species and insects that share similar ecological niches. Comparative studies, such as those performed on the contact sex pheromones of the parasitoid wasp Lariophagus distinguendus, have revealed complex relationships between stereochemistry and bioactivity that can differ significantly between species. uni-regensburg.de For instance, while the (3S,11S)-stereoisomer is the natural form in B. germanica, it has been shown to be less active at low concentrations than its other stereoisomers, a finding that challenges conventional assumptions about natural pheromones and warrants investigation in other systems. uni-regensburg.dejst.go.jpnih.gov Exploring whether this compound plays a role in aggregation, trail-following, or as an interspecific signaling molecule (kairomone) could reveal a wider ecological significance.

Exploration of Novel Biosynthetic Pathways and Metabolic Fates

The biosynthetic pathway of this compound in female B. germanica is partially understood. It is known to be synthesized from the cuticular hydrocarbon 3,11-dimethylnonacosane (B14454559), which undergoes a female-specific hydroxylation to form 3,11-dimethylnonacosan-2-ol, followed by a non-sex-specific oxidation to produce the final ketone. ncsu.edupnas.org This key hydroxylation step is regulated by juvenile hormone and involves a specific cytochrome P450 enzyme, CYP4PC1, which connects the sex differentiation pathway to pheromone production. researchgate.netpnas.org The initial building blocks for the hydrocarbon precursor are derived from malonyl-CoA and methylmalonyl-CoA via the fatty acid synthesis pathway. sfu.ca

Despite this progress, significant questions remain. The specific enzymes, beyond CYP4PC1, that are involved in the complete pathway, including the final oxidation step, have not been fully characterized. Future research should focus on identifying and characterizing these enzymes to provide a complete molecular map of the biosynthesis. Furthermore, the metabolic fate of this compound after it has served its signaling purpose is an open area of inquiry. While it is known that the C29-dimethyl ketone can be further metabolized into 29-hydroxy-3,11-dimethylnonacosan-2-one (B1219815) and 29-oxo-3,11-dimethylnonacosan-2-one, the subsequent degradation or clearance pathways are unknown. nih.govncsu.eduresearchgate.net Understanding how the compound is broken down and regulated is crucial for a complete picture of the pheromone system.

Development of Advanced Methodologies for Stereoisomer Analysis and Synthesis

The stereochemistry of this compound is critical to its biological function. All four possible stereoisomers have been synthesized and studied, revealing a complex relationship between structure and activity. jst.go.jp While initial studies suggested all four isomers were equally active, more detailed analysis showed that at physiologically relevant low concentrations, the natural (3S,11S)-isomer is surprisingly less active than the other three. nih.govacs.org This highlights the need for highly sensitive and accurate analytical methods.

Future research should focus on developing advanced analytical techniques, such as multidimensional gas chromatography coupled with mass spectrometry, to separate and precisely quantify each stereoisomer in minute biological samples. This would allow researchers to determine the exact stereoisomeric ratio present on a female cockroach's cuticle and how it might change with age or physiological state. On the synthetic side, while several routes to produce the compound exist, including cost-effective methods, there is always a need for more efficient, scalable, and highly stereoselective syntheses. jst.go.jpmdpi.com The development of novel synthetic strategies, potentially using biocatalysis or new asymmetric catalysts, could facilitate more detailed structure-activity relationship studies and the production of stereoisomerically pure standards for ecological and behavioral research. researchgate.net

Integration of Omics Data for Comprehensive Understanding of Pheromone Systems

The advent of high-throughput "omics" technologies offers an unprecedented opportunity to understand pheromone systems holistically. nih.govmdpi.com Initial genomic and transcriptomic studies in B. germanica have already borne fruit, leading to the identification of the key biosynthetic enzyme gene CYP4PC1 and numerous olfactory receptor (OR) and odorant-binding protein (OBP) genes. researchgate.netacs.org Functional studies have begun to characterize specific pheromone-binding proteins (PBPs) that transport the hydrophobic pheromone molecules through the antennal lymph to the receptors. acs.org

The next frontier is the large-scale integration of multi-omics data. nih.govnih.gov A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, could create a comprehensive model of the this compound system. For example, researchers could simultaneously measure:

Transcriptomics: The expression levels of all genes involved in the biosynthetic pathway, its regulation, and its perception in the antennae under various conditions (e.g., different developmental stages, hormonal states, or environmental stimuli). mdpi.com

Proteomics: The abundance of the actual enzymes and proteins, such as CYP4PC1 and the various PBPs, providing a link between gene expression and functional molecules. acs.org

Metabolomics: The precise quantities of this compound, its precursors (like 3,11-dimethylnonacosane), and its metabolites (like the 29-hydroxy and 29-oxo forms). nih.govncsu.edu

By integrating these layers of data, researchers can move beyond studying individual components and begin to understand the complex regulatory networks that govern pheromone production, release, perception, and degradation. plos.orgresearchgate.net This approach will be essential for unraveling the intricate interplay of molecules that underpins this vital channel of chemical communication.

常见问题

Q. What are the key challenges in synthesizing 3,11-dimethylnonacosan-2-one, and what methodologies address them?

The synthesis of this methyl-branched ketone requires precise control over stereochemistry and regioselectivity due to its long aliphatic chain and asymmetric methyl groups. A cost-effective approach involves iterative alkylation of diketones followed by selective reduction and oxidation steps, as described in a 2006 protocol . Mori et al. (1981) pioneered stereocontrolled synthesis of all stereoisomers using chiral building blocks and Grignard reactions to ensure configuration fidelity, critical for pheromone activity studies .

Q. How is the structural characterization of this compound validated in experimental settings?

Structural validation relies on combined spectroscopic techniques:

- Mass spectrometry (MS) identifies molecular ions (e.g., m/z 422 for C₃₁H₆₂O) and fragmentation patterns characteristic of methyl-branched ketones .

- Nuclear magnetic resonance (NMR) resolves methyl group positions (δ 0.8–1.2 ppm for CH₃ and δ 2.1–2.4 ppm for carbonyl-adjacent protons) .

- Gas chromatography (GC) with chiral columns distinguishes stereoisomers, essential for bioactivity assays .

Q. What is the proposed biosynthetic pathway for this compound in Blattella germanica?

The pheromone is derived from hydrocarbon precursors via oxidative modifications. 3,11-Dimethylnonacosane undergoes hydroxylation at C2 followed by oxidation to the ketone form. Evidence from B. germanica cuticular extracts supports enzymatic pathways involving cytochrome P450 oxidases and alcohol dehydrogenases .

Q. Which analytical methods are recommended for quantifying trace amounts of this compound in biological samples?

High-sensitivity GC-MS with electron impact ionization (EI-MS) is preferred for detecting femtomolar quantities in insect cuticles. Derivatization (e.g., silylation) enhances volatility and ionization efficiency. For isomer discrimination, chiral-phase GC coupled with retention index libraries is critical .

Q. What is the functional significance of the C29 chain length in this compound for cockroach communication?

The long alkyl chain ensures non-volatility, facilitating contact pheromone behavior. Structural studies show that chain length optimizes hydrophobic interactions with chemosensory receptors on male antennae, as demonstrated in electrophysiological assays .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence receptor binding affinity?

The (3R,11R) configuration exhibits highest bioactivity in B. germanica. Competitive binding assays using deuterated analogs and recombinant odorant-binding proteins (OBPs) reveal enantiomer-specific interactions. Mutagenesis studies on OBPs further identify hydrophobic pockets sensitive to methyl group orientation .

Q. What experimental strategies validate the proposed enzymatic oxidation steps in the pheromone’s biosynthesis?

Isotopic labeling (e.g., ²H or ¹³C) of precursor hydrocarbons in vivo, followed by tracer analysis via LC-MS, confirms enzymatic conversion. In vitro assays with heterologously expressed P450 enzymes from cockroach tissues provide direct evidence of hydroxylation activity .

Q. How do minor metabolites like 29-hydroxy-3,11-dimethylnonacosan-2-one affect pheromone activity?

Hydroxylation at C29 reduces bioactivity by ~70%, as shown in behavioral assays. This suggests metabolic regulation of pheromone potency, potentially via redox-sensitive enzymes in the cuticle. Comparative metabolomics of male and female extracts can clarify functional roles .

Q. What are the limitations of current analytical methods in resolving structurally similar pheromone analogs?

Co-elution of C27 and C29 homologs in GC-MS remains problematic. Multidimensional chromatography (GC×GC) or ion mobility spectrometry (IMS) improves resolution. Computational modeling of retention indices using machine learning algorithms further aids identification .

Q. How can structure-activity relationship (SAR) studies optimize synthetic analogs for pest control applications?

Systematic truncation of the alkyl chain and methyl group repositioning reveal that C25–C31 chains with 3,11-dimethyl substitution maximize receptor activation. In silico molecular docking with OBPs guides design of non-natural analogs resistant to enzymatic degradation .

Q. What environmental factors influence pheromone stability in field studies?

UV irradiation and microbial degradation reduce half-life to <72 hours. Microencapsulation in lipid matrices or silica nanoparticles extends persistence. Field trials with controlled-release formulations validate efficacy under varying humidity and temperature .

Q. How should researchers address contradictory data on pheromone component abundance across studies?

Discrepancies in reported ratios of this compound to its hydroxy/oxo derivatives may stem from extraction protocols or population-specific biosynthesis. Cross-lab validation using standardized methods (e.g., SPME for volatile collection) and inter-laboratory comparisons are recommended .

Methodological Recommendations

- Stereochemical Analysis : Use Mosher’s ester derivatization or X-ray crystallography to resolve ambiguous configurations .

- Bioassays : Combine Y-maze olfactometers with video tracking to quantify male response thresholds .

- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing spectral libraries and synthetic protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。